molecular formula C9H5NS B14429490 Thiocyanic acid, phenylethynyl ester CAS No. 83893-97-4

Thiocyanic acid, phenylethynyl ester

Cat. No.: B14429490
CAS No.: 83893-97-4
M. Wt: 159.21 g/mol
InChI Key: UCPUFULYHFKVSQ-UHFFFAOYSA-N
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Description

Thiocyanic acid, phenylethynyl ester is an organic compound with the molecular formula C_9H_5NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, phenylethynyl ester can be synthesized through several methods. One common approach involves the reaction of phenylethynyl alcohol with thiocyanic acid in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, phenylethynyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester into thiols or other reduced forms.

    Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Thiocyanic acid, phenylethynyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which thiocyanic acid, phenylethynyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the thiocyanate moiety can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, phenylmethyl ester
  • Thiocyanic acid, benzyl ester
  • Thiocyanic acid, phenyl ester

Uniqueness

Thiocyanic acid, phenylethynyl ester is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

83893-97-4

Molecular Formula

C9H5NS

Molecular Weight

159.21 g/mol

IUPAC Name

2-phenylethynyl thiocyanate

InChI

InChI=1S/C9H5NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H

InChI Key

UCPUFULYHFKVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CSC#N

Origin of Product

United States

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